(1-Ethoxycyclopropoxy)trimethylsilane
Overview
Description
“(1-Ethoxycyclopropoxy)trimethylsilane”, also known as ECPS, is a synthetic compound extensively utilized in diverse scientific applications . It is a colorless, volatile liquid with a distinctive sweet odor reminiscent of ether . It is also known by other names such as cyclopropanone ethyl trimethylsilyl acetal, 1-ethoxycyclopropyloxy trimethylsilane, 1-ethoxy-1-trimethylsiloxylcyclopropane, among others .
Synthesis Analysis
The synthesis of the parent and the 2-monoalkyl-substituted compounds involves the reduction of ethyl 3-chloropropionate with sodium–potassium alloy in the presence of chlorotrimethylsilane in ether . A recent modification using ultrasound irradiation is much more convenient and more widely applicable . Other substituted derivatives are prepared by cyclopropanation of alkyl silyl ketene acetals with the Furukawa reagent (diiodomethane/diethylzinc) .Molecular Structure Analysis
The molecular formula of “(1-Ethoxycyclopropoxy)trimethylsilane” is C8H18O2Si . It has a total of 29 bonds, including 11 non-H bonds, 4 rotatable bonds, 1 three-membered ring, and 1 aliphatic ether .Chemical Reactions Analysis
While specific chemical reactions involving “(1-Ethoxycyclopropoxy)trimethylsilane” are not detailed in the search results, it is known to be used in the preparation of N-(1′-alkoxy)cyclopropyl-2-haloanilines . It can also be used as a preparation of 3-metallopropionates; metal homoenolate precursor; γ-hydroxy esters; cyclopentenones; 3-aminopropionates; cyclopropylamine formation; 1-aminocyclopropane carboxylic acids and 1-aminocyclopropanephosphonic acids .Physical And Chemical Properties Analysis
“(1-Ethoxycyclopropoxy)trimethylsilane” is a colorless liquid with a density of 0.867 g/mL at 25 °C . It has a refractive index of 1.407 at 20°C, 589nm . The boiling point is 50-53 °C/22 mmHg .Scientific Research Applications
Application in Organic Synthesis
(1-Ethoxycyclopropoxy)trimethylsilane is used in the synthesis of various organic compounds. For example, it is used in the preparation of cyclopropylidineacetic acid ethyl ester, which is employed as a three-carbon component in addition reactions (Yamasaki & Saito, 2012). Additionally, it has been utilized in the synthesis of N-Cyclopropylanilines through a condensation reaction with anilines, offering a straightforward method for producing these compounds (Yoshida et al., 2003).
Use in Polymer and Material Science
This compound plays a significant role in polymer and material science. It has been involved in the formation of cyclopropylamines and the synthesis of polymers with specific properties. For instance, it was used in a method for cyclopropylating amines, leading to the production of mono- and dicyclopropylamines, and even the previously unreported tricyclopropylamine (Gillaspy et al., 1995). Moreover, it has been used in the synthesis of alkoxysilyl-terminated polyisoprenes, demonstrating its versatility in creating functionalized polymers (Derouet et al., 1999).
Electrochemistry and Battery Research
In the field of electrochemistry, particularly concerning lithium-ion batteries, (1-Ethoxycyclopropoxy)trimethylsilane-based compounds have been synthesized and tested as non-aqueous electrolyte solvents. These silane molecules have shown the ability to dissolve most lithium salts, which is crucial for battery performance (Amine et al., 2006). The use of such silane-based electrolytes has demonstrated potential for improved cyclability and long calendar life in batteries.
Safety And Hazards
“(1-Ethoxycyclopropoxy)trimethylsilane” is classified as a flammable liquid and vapor. It may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only in well-ventilated areas or outdoors .
properties
IUPAC Name |
(1-ethoxycyclopropyl)oxy-trimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2Si/c1-5-9-8(6-7-8)10-11(2,3)4/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMMRNKDONDVIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CC1)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370446 | |
Record name | (1-Ethoxycyclopropoxy)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Ethoxycyclopropoxy)trimethylsilane | |
CAS RN |
27374-25-0 | |
Record name | (1-Ethoxycyclopropoxy)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-Ethoxycyclopropoxy)trimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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